molecular formula C10H11N3S2 B10942607 (3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea

(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea

Cat. No.: B10942607
M. Wt: 237.3 g/mol
InChI Key: RXFJFOVXELTSCW-UHFFFAOYSA-N
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Description

(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea is a chemical compound with a unique structure that includes a benzothiophene ring, a cyano group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial DNA helicases and nucleases, which are essential for bacterial replication . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea is unique due to its combination of a benzothiophene ring and a thiourea moiety, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea

InChI

InChI=1S/C10H11N3S2/c11-5-7-6-3-1-2-4-8(6)15-9(7)13-10(12)14/h1-4H2,(H3,12,13,14)

InChI Key

RXFJFOVXELTSCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)N)C#N

Origin of Product

United States

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